1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol
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Overview
Description
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol is a complex organic compound that features a pyridine ring substituted with an oxan-4-ylmethoxy group and a carbonyl group, as well as an azetidin-3-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol typically involves multiple steps, starting from commercially available precursors
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a series of reactions, including halogenation, nucleophilic substitution, and cyclization.
Introduction of the Oxan-4-ylmethoxy Group: The oxan-4-ylmethoxy group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the oxan-4-ylmethoxy group.
Formation of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes described above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles or electrophiles, depending on the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.
Biology: It may be used in the study of biological pathways and mechanisms, particularly those involving pyridine and azetidin-3-ol derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol involves its interaction with specific molecular targets and pathways. The pyridine ring and azetidin-3-ol moiety may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methoxypyridine: A simpler pyridine derivative with a methoxy group at the 3-position.
Azetidin-3-ol: A basic azetidine derivative with a hydroxyl group at the 3-position.
Uniqueness
1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}azetidin-3-ol is unique due to its combination of a pyridine ring with an oxan-4-ylmethoxy group and an azetidin-3-ol moiety. This combination imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[6-(oxan-4-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c18-13-8-17(9-13)15(19)12-1-2-14(16-7-12)21-10-11-3-5-20-6-4-11/h1-2,7,11,13,18H,3-6,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STTSLSQIXOIVAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=C(C=C2)C(=O)N3CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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